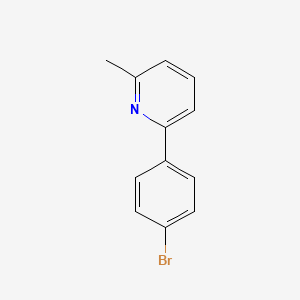
2-(4-Bromo-phenyl)-6-methyl-pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and Interactions
The study by Holmes et al. (2002) on alkynolpyridines and their complexes with triphenylphosphine oxide provides insights into the crystal packing and the role of hydrogen bonding and phenyl embraces in the structure. The research highlights how hydrogen bonding between hydroxyl groups and pyridine nitrogen atoms forms layers, and how phenyl embraces contribute to the two-dimensional extension of the structure in the complexes Holmes et al., 2002.
Synthesis of Pyridine Derivatives
Research on the synthesis of pyridine and fused pyridine derivatives, as discussed by Al-Issa (2012), involves the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with various reagents to afford a range of derivatives, including isoquinoline, pyrido pyrimidine, and naphthyridine derivatives. This study showcases the versatility of pyridine compounds in synthesizing a wide array of chemical structures Al-Issa, 2012.
Advanced Materials and Biological Applications
The research by Ahmad et al. (2017) on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction presents the potential of these compounds in various applications, including their quantum mechanical investigations, biological activities, and their potential as chiral dopants for liquid crystals. The study demonstrates the multifaceted applications of pyridine derivatives in materials science and biology Ahmad et al., 2017.
Antimicrobial and Antitubercular Activity
Soni and Patel (2017) explored the antimicrobial and antitubercular activity of isoniazid clubbed pyrimidine derivatives, indicating the significance of pyridine and pyrimidine-based compounds in pharmaceutical research. The study underscores the importance of these heterocycles in medicinal chemistry due to their versatile biological activities Soni & Patel, 2017.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOZIYFZGFQEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-phenyl)-6-methyl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



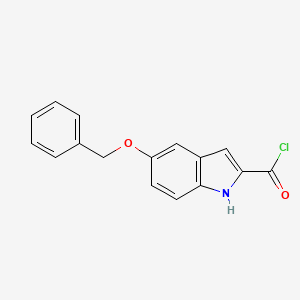
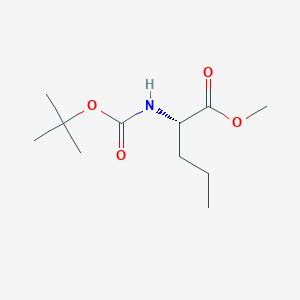
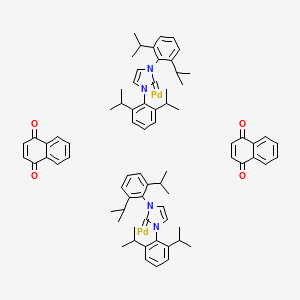


![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)


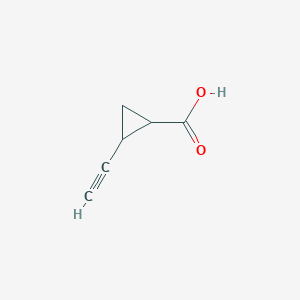
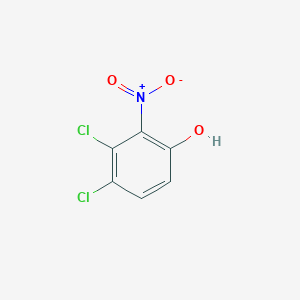
![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)


